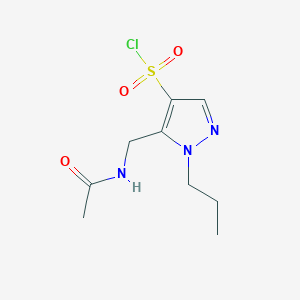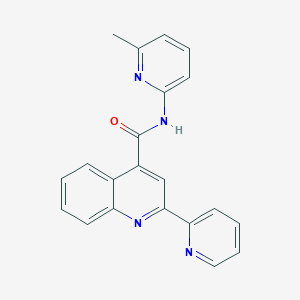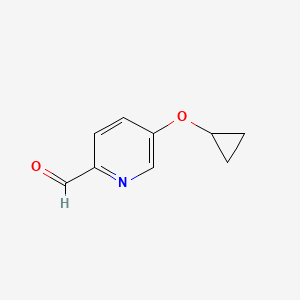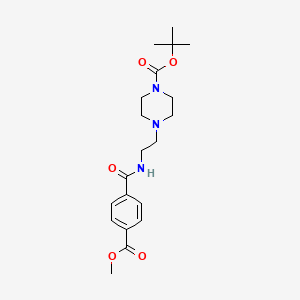![molecular formula C15H18N8 B2891624 N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine CAS No. 2198667-06-8](/img/structure/B2891624.png)
N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring .
Synthesis Analysis
Triazoles can be synthesized using a variety of methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The synthesis of these compounds often involves multistep synthetic routes .Molecular Structure Analysis
The molecular structure of triazoles is characterized by a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . The 1,2,4-triazole ring is planar, and the C-N and N-N distances fall into a narrow range, consistent with aromaticity .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their versatile structure. They can react with hydrazonoyl halides in the presence of triethylamine to form a variety of compounds .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds utilizing derivatives similar to "N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine" has led to the development of various heterocyclic systems. These compounds have been synthesized through different chemical reactions, highlighting the chemical versatility and potential utility in developing new pharmaceuticals and materials. For instance, Toplak et al. (1999) utilized methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the preparation of substituted fused pyrimidinones, showing the compound's utility in synthesizing complex heterocycles with potential biological activities (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Antimicrobial and Antifungal Activities
The derivatives of "N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine" have been explored for their antimicrobial and antifungal activities. Studies have focused on the synthesis and evaluation of these derivatives against various pathogens. For example, Farghaly (2008) discussed the antimicrobial activities of compounds prepared from reactions involving N,N-dimethylformamide dimethylacetal (DMFDMA), highlighting the potential of these compounds in addressing microbial resistance (Farghaly, 2008).
Crystal Structure Analysis
The crystal structure analysis of related compounds provides insights into their molecular configurations, aiding in the design of more effective derivatives. Repich et al. (2017) synthesized and analyzed the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, revealing the importance of hydrogen bonding and π-stacking interactions in the stabilization of these compounds' crystal structures (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Mecanismo De Acción
Direcciones Futuras
The future research in the field of triazoles is promising. They are being studied for their potential in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . Their wide range of biological activities makes them a valuable target for drug discovery .
Propiedades
IUPAC Name |
N,2-dimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8/c1-10-16-7-6-13(17-10)21(3)12-8-22(9-12)15-5-4-14-19-18-11(2)23(14)20-15/h4-7,12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMOAKLPHLCSLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one](/img/structure/B2891544.png)

![(4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2891550.png)




![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride](/img/structure/B2891559.png)


![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2891563.png)
